molecular formula C13H9N3O2 B8693962 Phenyl (5-cyanopyridin-2-yl)carbamate

Phenyl (5-cyanopyridin-2-yl)carbamate

Cat. No.: B8693962
M. Wt: 239.23 g/mol
InChI Key: BGVAIBDDJMMAML-UHFFFAOYSA-N
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Description

Phenyl (5-cyanopyridin-2-yl)carbamate is a carbamate derivative featuring a phenyl group linked to a pyridine ring substituted with a cyano group at the 5-position. Carbamates are characterized by their urethane linkage (-O-C(=O)-N<), which confers diverse chemical and biological properties. The cyano group and pyridine moiety may influence electronic properties, solubility, and reactivity, making it a candidate for further functionalization or targeted biological activity .

Properties

Molecular Formula

C13H9N3O2

Molecular Weight

239.23 g/mol

IUPAC Name

phenyl N-(5-cyanopyridin-2-yl)carbamate

InChI

InChI=1S/C13H9N3O2/c14-8-10-6-7-12(15-9-10)16-13(17)18-11-4-2-1-3-5-11/h1-7,9H,(H,15,16,17)

InChI Key

BGVAIBDDJMMAML-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC(=O)NC2=NC=C(C=C2)C#N

Origin of Product

United States

Comparison with Similar Compounds

tert-Butyl (5-cyanopyridin-2-yl)carbamate

  • Structure : Differs by substituting the phenyl group with a tert-butyloxycarbonyl (Boc) protecting group.
  • Synthesis: Typically synthesized via Boc protection of 5-cyanopyridin-2-amine, a standard method for amine protection in organic synthesis .
  • Applications : Primarily used as an intermediate in pharmaceutical synthesis due to the Boc group’s stability under acidic conditions.

Phenyl (2-chloro-4-hydroxyphenyl)carbamate

  • Structure: Features a chloro-hydroxyphenyl substituent instead of the 5-cyanopyridinyl group.
  • Properties: The electron-withdrawing chlorine and hydroxyl groups may enhance hydrogen-bonding interactions, altering solubility and reactivity. Likely investigated for antimicrobial or enzyme-inhibiting properties due to phenolic motifs .

Fentanyl Methyl Carbamate

  • Structure: Contains a piperidine-phenethyl backbone with a methyl carbamate group, unlike the pyridine-cyano system.
  • Applications : A synthetic opioid analog with high receptor affinity. Demonstrates how carbamate groups can modulate pharmacokinetics (e.g., metabolic stability) in bioactive molecules .

3-Iodo-2-propynyl Phenyl Carbamate (IPPhC)

  • Structure : Includes an iodoalkynyl group (C≡C-I) attached to the carbamate.
  • Applications : Used in marine antifouling paints due to biocidal activity. The iodine and alkynyl groups enhance electrophilic reactivity, enabling covalent interactions with biological targets .

Physicochemical and Functional Comparisons

Table 1: Key Properties of Selected Carbamates

Compound Substituents log P* Key Applications Stability Notes
Phenyl (5-cyanopyridin-2-yl)carbamate 5-cyano-pyridin-2-yl, phenyl ~2.1 Pharmaceutical intermediate (inferred) Susceptible to hydrolysis under basic conditions
tert-Butyl (5-cyanopyridin-2-yl)carbamate Boc, 5-cyano-pyridin-2-yl ~3.5 Drug synthesis Acid-stable, base-labile
Fentanyl Methyl Carbamate Piperidine-phenethyl, methyl ~3.8 Opioid receptor modulation High metabolic stability
IPPhC Iodoalkynyl, phenyl ~4.2 Biocidal coatings Light-sensitive, reactive

*Estimated log P values based on substituent contributions .

Reactivity and Stability

  • Hydrolysis Sensitivity: Phenyl carbamates generally undergo hydrolysis under alkaline conditions. The electron-withdrawing cyano group in this compound may accelerate this process compared to tert-butyl derivatives .
  • Biocidal Activity: IPPhC’s iodoalkynyl group confers rapid reactivity with thiols in enzymes, unlike the cyano-pyridinyl carbamate, which lacks such electrophilic sites .

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